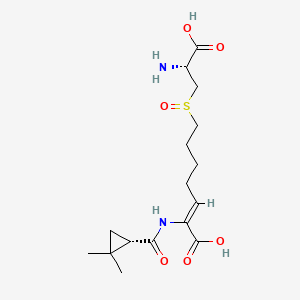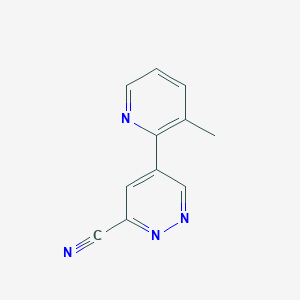
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is a heterocyclic compound that features both pyridazine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridazine derivatives.
科学研究应用
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridazine: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridazinone: Contains a keto group, offering different reactivity and applications.
Pyridine: A basic heterocycle with a single nitrogen atom, used widely in medicinal chemistry.
Uniqueness
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is unique due to the combination of pyridazine and pyridine rings, which imparts distinct physicochemical properties. This dual-ring system enhances its potential for diverse applications, particularly in drug discovery and materials science.
属性
分子式 |
C11H8N4 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-2-4-13-11(8)9-5-10(6-12)15-14-7-9/h2-5,7H,1H3 |
InChI 键 |
QAGZSAYEDJUISP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=CC(=NN=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


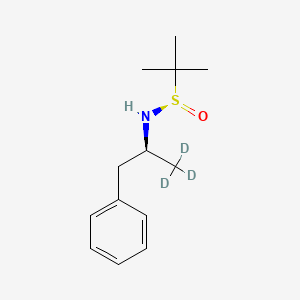
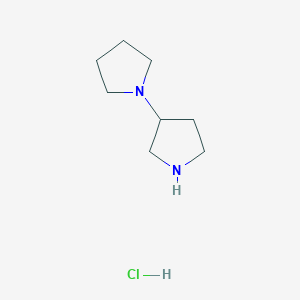
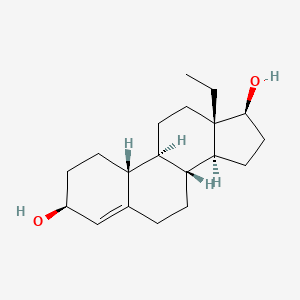

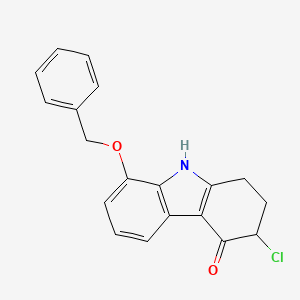
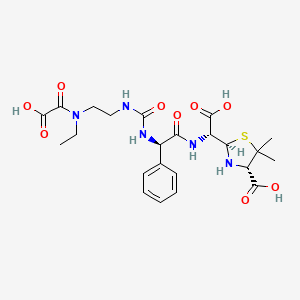
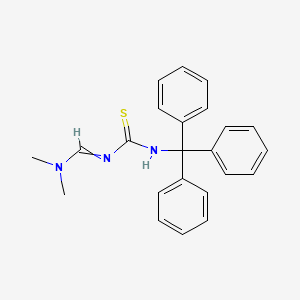
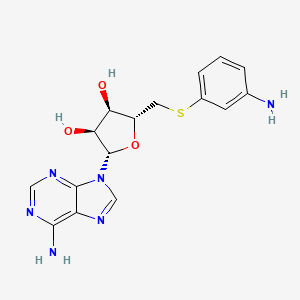
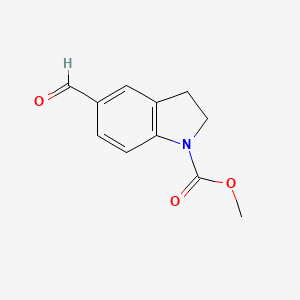
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
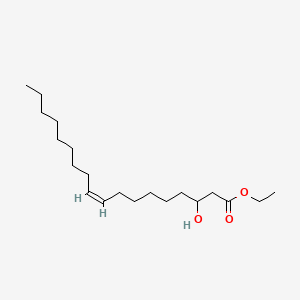
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
